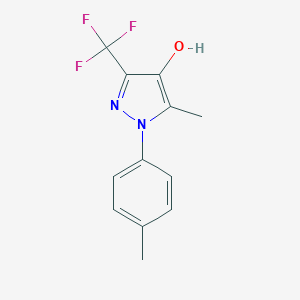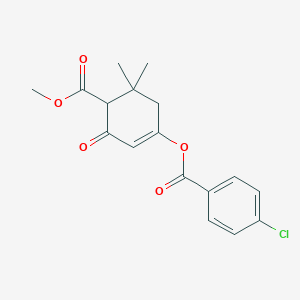
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide, commonly known as DMBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBS is a sulfonamide derivative that has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Mecanismo De Acción
The exact mechanism of action of DMBS is not fully understood. However, it is believed that DMBS exerts its biological activity by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, DMBS has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Inhibition of carbonic anhydrase activity has been linked to the antitumor and anti-inflammatory effects of DMBS.
Biochemical and Physiological Effects
DMBS has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMBS can induce apoptosis, or programmed cell death, in cancer cells. DMBS has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, DMBS has been shown to inhibit the activity of specific enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Physiological effects of DMBS include a reduction in tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMBS has also been extensively studied, and its biological activity has been well characterized. However, DMBS has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experimental setups. Additionally, DMBS has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
Direcciones Futuras
There are several future directions for research on DMBS. One potential area of research is the development of DMBS-based therapies for cancer and inflammatory diseases. DMBS has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in humans. Another area of research is the elucidation of the mechanism of action of DMBS. Further studies are needed to understand how DMBS exerts its biological activity and to identify the specific targets of DMBS. Finally, future research should focus on the optimization of the synthesis and purification of DMBS to improve its availability and reduce its cost.
Métodos De Síntesis
DMBS can be synthesized using a multi-step process involving the condensation of 4-methylbenzenesulfonyl chloride with o-phenylenediamine followed by the reaction with dimethylformamide dimethylacetal. The resulting product is then subjected to various purification steps to obtain pure DMBS.
Aplicaciones Científicas De Investigación
DMBS has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. DMBS has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DMBS has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
Fórmula molecular |
C16H17N3O2S |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-6-13(7-5-10)22(20,21)19-16-17-14-8-11(2)12(3)9-15(14)18-16/h4-9H,1-3H3,(H2,17,18,19) |
Clave InChI |
YEPIATXGQMZVLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(N2)C=C(C(=C3)C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(N2)C=C(C(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)

![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)


![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)
